Methyl 1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13434944
Molecular Formula: C11H16N2O2Si
Molecular Weight: 236.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O2Si |
|---|---|
| Molecular Weight | 236.34 g/mol |
| IUPAC Name | methyl 1-methyl-4-(2-trimethylsilylethynyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H16N2O2Si/c1-13-8-9(6-7-16(3,4)5)10(12-13)11(14)15-2/h8H,1-5H3 |
| Standard InChI Key | QYFQQQMGAULKSH-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)C(=O)OC)C#C[Si](C)(C)C |
| Canonical SMILES | CN1C=C(C(=N1)C(=O)OC)C#C[Si](C)(C)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Structure
The compound features a pyrazole core with three substituents:
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1-Methyl group: Confers steric bulk and electronic effects to the aromatic ring.
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4-((Trimethylsilyl)ethynyl) group: A TMS-protected terminal alkyne, enabling stability during synthesis and subsequent functionalization.
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3-Carboxylate ester: Provides reactivity for nucleophilic substitution or hydrolysis to carboxylic acids.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂Si | |
| Molecular Weight | 236.34 g/mol | |
| CAS Number | 1354705-91-1 | |
| SMILES | CN1C=C(C(=N1)C(=O)OC)C#CSi(C)C |
The TMS group acts as a protective moiety for the ethynyl group, preventing unwanted side reactions during synthesis.
Spectroscopic and Analytical Data
Key characterization methods include:
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¹H NMR: Peaks for methyl groups (δ 2.3–2.5 ppm) and ester carbonyl (δ 3.7–3.9 ppm).
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FTIR: C=O stretch (~1700 cm⁻¹) confirms ester presence.
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HPLC/MS: Molecular ion peak at m/z 236.34 [M+H]⁺.
Synthetic Routes and Optimization
Core Synthesis Strategies
The compound is synthesized via two primary pathways:
Alkyne Functionalization of Pyrazole Derivatives
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Ethynyl Substitution: Reaction of 1-methyl-4-bromo-1H-pyrazole with trimethylsilylacetylene (TMSA) under Sonogashira coupling conditions (Pd/Cu catalysis, base).
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Esterification: Introduction of the methyl carboxylate group via esterification of the 3-carboxylic acid precursor.
Alternative Methods
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Cyclocondensation: Hydrazine derivatives with substituted diketones, followed by alkyne protection.
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Cross-Coupling: Suzuki or Stille reactions for regioselective substitution.
Reaction Conditions and Catalysts
| Parameter | Typical Conditions | Yield |
|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 60–75% |
| Esterification | MeOH, H₂SO₄, reflux | 80–90% |
Optimized protocols emphasize anhydrous conditions to minimize hydrolysis of the TMS group.
Chemical Reactivity and Functionalization
Key Reaction Pathways
The compound undergoes transformations critical for downstream applications:
Deprotection of the TMS Group
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Fluoride-Mediated Removal: Treatment with tetrabutylammonium fluoride (TBAF) yields the terminal alkyne, enabling click chemistry or further cross-coupling.
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Acidic Hydrolysis: HCl or H₂SO₄ cleaves TMS to release the alkyne.
Ester Hydrolysis
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Basic Conditions: NaOH or KOH hydrolyzes the ester to the carboxylic acid, suitable for salt formation or peptide coupling.
Cycloaddition Reactions
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Huisgen Cycloaddition: The terminal alkyne participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Comparative Reactivity with Analogues
| Compound | Reactivity Profile |
|---|---|
| Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS 773136-70-2) | Limited cross-coupling due to steric hindrance |
| 4-Ethynyl-1-methyl-1H-pyrazole | Higher alkyne reactivity without TMS protection |
The TMS group enhances stability while maintaining synthetic utility.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound is a precursor to:
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Kinase Inhibitors: Alkyne-functionalized pyrazoles targeting ATP-binding sites.
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Antimicrobial Agents: Derivatives with terminal alkynes show enhanced membrane permeability.
Materials Science
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Conjugated Polymers: Terminal alkynes enable π-conjugated systems for optoelectronic devices.
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Coordination Chemistry: Carboxylate and alkyne groups facilitate metal-ligand interactions.
| Supplier | Product Code | Purity | Handling Notes |
|---|---|---|---|
| AK Scientific | N/A | ≥95% | Store under N₂/Ar, –20°C |
| Alfa Chemistry | N/A | ≥98% | Avoid moisture/prolonged heat |
| Fluorochem | F834342 | 95% | Ambient storage acceptable |
All suppliers provide detailed SDS, emphasizing hazards such as skin irritation (H315) and respiratory tract irritation (H335).
| Hazard Statement | Precautionary Measures |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use fume hoods |
| H315 (Causes skin irritation) | Wear gloves; wash hands post-handling |
Comparative Analysis with Structural Analogues
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS 773136-70-2)
| Property | Target Compound | Analogue (773136-70-2) |
|---|---|---|
| Reactivity | High (alkyne, ester) | Moderate (three methyl groups) |
| Applications | Drug intermediates, materials | Agrochemicals, dyes |
| Physical State | Crystalline solid | Crystalline solid |
Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5)
| Property | Target Compound | Analogue (35344-93-5) |
|---|---|---|
| Aldehyde Reactivity | N/A | High (formyl group) |
| Stability | High (TMS protection) | Moderate (unprotected aldehyde) |
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